molecular formula C15H19N5 B1667163 N-Cyano-N'-(4-cyanophenyl)-N''-1,2,2-trimethylpropylguanidine CAS No. 127749-54-6

N-Cyano-N'-(4-cyanophenyl)-N''-1,2,2-trimethylpropylguanidine

Cat. No. B1667163
M. Wt: 269.34 g/mol
InChI Key: PGYDRGZVXVVZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS 182264 is a bio-active chemical.

Scientific Research Applications

Vasodilating Antihypertensive Compound

N-Cyano-N'-(4-cyanophenyl)-N''-1,2,2-trimethylpropylguanidine, referred to as P 1134 in studies, has been identified as a new vasodilating antihypertensive compound. In clinical trials, P 1134 has shown effectiveness in reducing mean arterial pressure significantly in patients with essential hypertension. The compound demonstrates a fast-acting and effective nature, with a correlation between dose increase and progressive blood pressure reduction (Kardel et al., 1981).

Hypotensive Response in Animal Models

This compound has been extensively tested in animal models, including normotensive and hypertensive rats and dogs. It has been found to be more potent than hydralazine, a standard antihypertensive drug. The compound lowers blood pressure by direct relaxation of vascular smooth muscle, causing an increase in heart rate and cardiac output, and a decrease in total peripheral resistance (Arrigoni-Martelli et al., 1980).

Use in Sustained-Release Antihypertensive Preparations

N-Cyano-N'-(4-cyanophenyl)-N''-1,2,2-trimethylpropylguanidine has been used in the formulation of sustained-release preparations for antihypertensive agents like pinacidil. These preparations typically combine rapid-release and slow-release components to maintain effective drug levels over an extended period (Zhang et al., 2009).

Cytotoxic Properties for Cancer Treatment

Research into the cytotoxic properties of this compound and its derivatives, particularly within the class of pyridyl cyanoguanidines, has revealed potential in interfering with cellular metabolism and NF-κB signalling pathways. This research points to its application in developing anti-tumor agents (Lövborg et al., 2009).

Urodynamic Studies

In urodynamic studies, this compound has been evaluated for its effectiveness in treating detrusor instability in men with bladder outlet obstruction. However, the studies indicate that at certain dosages, it may not be significantly effective in altering urodynamic variables or improving symptoms related to unstable detrusor contractions (Hedlund et al., 1991).

properties

IUPAC Name

1-cyano-3-(4-cyanophenyl)-2-(3,3-dimethylbutan-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-11(15(2,3)4)19-14(18-10-17)20-13-7-5-12(9-16)6-8-13/h5-8,11H,1-4H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYDRGZVXVVZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870254
Record name N-Cyano-N'-(4-cyanophenyl)-N''-(3,3-dimethylbutan-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyano-N'-(4-cyanophenyl)-N''-1,2,2-trimethylpropylguanidine

CAS RN

127749-54-6
Record name Bms 182264
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127749546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAMINIDIL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW73C1QVQ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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